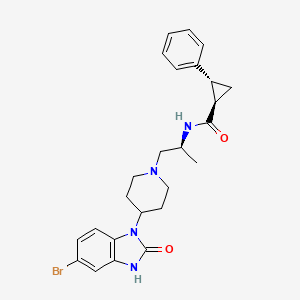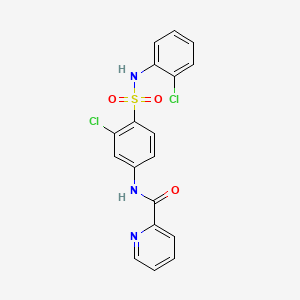
WAY-169916
Overview
Description
WAY-169916 is a pathway-selective ligand of estrogen receptors that acts by inhibiting nuclear factor-kappa B (NF-κB) transcriptional activity. It is a non-steroidal compound that has shown potent anti-inflammatory effects without exhibiting conventional estrogenic activity .
Mechanism of Action
Target of Action
The primary target of 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as WAY-169916, is the estrogen receptor (ER) . The estrogen receptor is a protein within cells that is activated by the hormone estrogen . It is involved in regulating the expression of certain genes and plays a crucial role in reproductive and sexual development .
Mode of Action
This compound acts as a pathway-selective estrogen receptor ligand . It binds to the estrogen receptor and selectively inhibits the transcriptional activity of a protein complex known as nuclear factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Biochemical Pathways
The action of this compound affects the NF-κB pathway . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Inhibition of NF-κB by this compound leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
It is known that the compound is orally active and can be administered daily .
Result of Action
The action of this compound results in a significant reduction in inflammation . In models of arthritis, it has been shown to nearly completely reverse hindpaw scores and markedly improve histological scores . It also suppresses the induction of serum acute phase proteins, including haptoglobin, α1-acid glycoprotein, and C-reactive protein . Furthermore, it globally suppresses adjuvant-induced gene expression in the spleen, liver, and popliteal lymph nodes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a high-fat mouse model, this compound was shown to inhibit diet-induced hepatic inflammatory gene expression without stimulating uterine wet weight or hepatic ER-mediated gene expression . This suggests that the compound’s action can be modulated by factors such as diet and the presence of other hormones .
Biochemical Analysis
Biochemical Properties
WAY-169916 acts by inhibiting NF-κB transcriptional activity . NF-κB is a redox-sensitive transcription factor that regulates a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and acute phase proteins . This compound binds to human ERα and ERβ . It has been found to inhibit IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα .
Cellular Effects
In cellular models, this compound has shown to reduce increases in creatine kinase (CK) activity induced by the ER agonist 17β-estradiol . In vivo, it has been observed to reduce high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression . It does not stimulate uterine wet weight or hepatic ER-mediated gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the estrogen receptor (ER) and subsequent inhibition of NF-κB transcriptional activity . It has been suggested that different protein conformers select different binding orientations of the ligand . The intermediate transcriptional activity induced by this compound is associated with the ligand binding differently to the active and inactive conformations of the receptor .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment resulted in a slight elevation of CK activity (20%) at 1 µM .
Dosage Effects in Animal Models
In animal models, the activity of this compound was monitored in two models of arthritis, the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced model . In both models, a near complete reversal in hindpaw scores was observed as well as marked improvements in the histological scores .
Metabolic Pathways
It is known that it acts by inhibiting NF-κB transcriptional activity, a key component in the inflammatory response .
Transport and Distribution
It is known that it binds to human ERα and ERβ , suggesting that it may be transported and distributed via mechanisms associated with these receptors.
Subcellular Localization
Given its binding to ERα and ERβ , it is likely that it localizes to areas of the cell where these receptors are present.
Chemical Reactions Analysis
WAY-169916 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are typically used to modify the functional groups on the compound.
Substitution: Common reagents and conditions include the use of halogenating agents and nucleophiles to introduce or replace functional groups.
Scientific Research Applications
WAY-169916 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the inhibition of NF-κB transcriptional activity.
Biology: Investigated for its role in modulating inflammatory pathways and gene expression.
Medicine: Explored as a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in research and development for creating new anti-inflammatory drugs
Comparison with Similar Compounds
WAY-169916 is unique in its selective inhibition of NF-κB transcriptional activity without conventional estrogenic effects. Similar compounds include:
17β-Estradiol: A natural estrogen with broader biological effects.
Diethylstilbestrol: A synthetic estrogen with potent agonistic activity.
Genistein: A phytoestrogen with partial agonistic activity. This compound differs from these compounds in its pathway-selective inhibition, making it a valuable tool for studying specific inflammatory pathways
Properties
IUPAC Name |
4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMCQPFKPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695727 | |
| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669764-18-5 | |
| Record name | WAY-169916 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B611715.png)

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)




![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)
